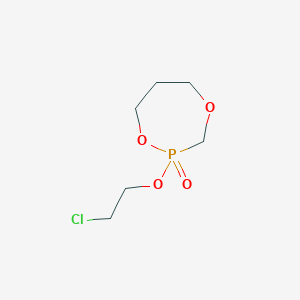![molecular formula C9H16O2 B14456157 2-[(But-3-en-2-yl)oxy]oxane CAS No. 72908-63-5](/img/structure/B14456157.png)
2-[(But-3-en-2-yl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(But-3-en-2-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-en-2-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of an epoxide with a suitable nucleophile under basic conditions. For example, treating an epoxide with trimethyloxosulfonium ylide can lead to the formation of oxetanes, which can then be further manipulated to form oxane derivatives . Another method involves the use of sodium anion of an NTs-sulfoximine, which can facilitate the formation of the oxane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as epoxide ring opening, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(But-3-en-2-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the oxane ring into more saturated forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce saturated oxanes, and substitution can introduce various functional groups into the oxane ring.
Applications De Recherche Scientifique
2-[(But-3-en-2-yl)oxy]oxane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes involving oxane derivatives.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 2-[(But-3-en-2-yl)oxy]oxane exerts its effects involves interactions with molecular targets and pathways within the cell. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A similar oxane compound with a saturated six-membered ring containing five carbon atoms and one oxygen atom.
Psoralens: Compounds with a furanocoumarin skeleton that share some structural similarities with oxanes.
Uniqueness
2-[(But-3-en-2-yl)oxy]oxane is unique due to its specific structural features, such as the presence of a but-3-en-2-yl group attached to the oxane ring
Propriétés
Numéro CAS |
72908-63-5 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2-but-3-en-2-yloxyoxane |
InChI |
InChI=1S/C9H16O2/c1-3-8(2)11-9-6-4-5-7-10-9/h3,8-9H,1,4-7H2,2H3 |
Clé InChI |
BNMTZMVOUYLKCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


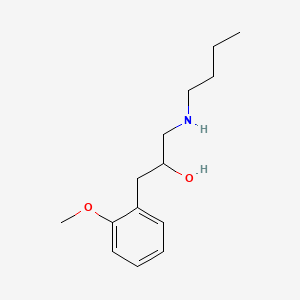

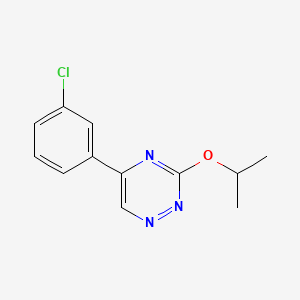
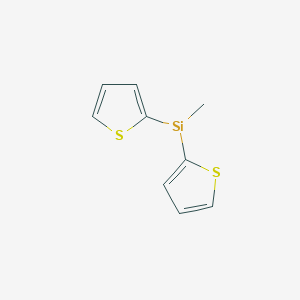
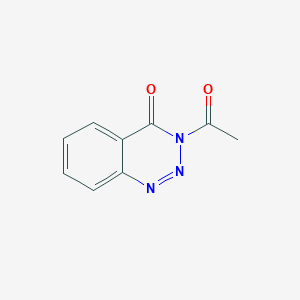

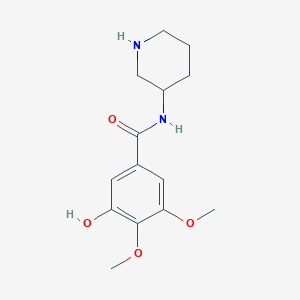
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
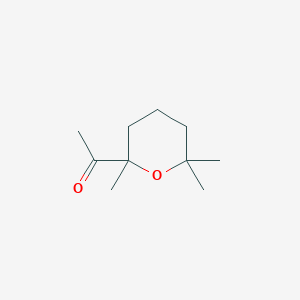
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
